5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid
Overview
Description
“5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid” is a chemical compound with the molecular formula C12H7F3O31. It is a derivative of benzoic acid, where the carboxamide group is substituted with a benzene ring2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s known that carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride3.
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a phenyl ring with a trifluoromethyl (-CF3) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position1.
Chemical Reactions Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied4. The effect of microwave irradiation on the condensation reactions was also studied and compared with “classical” conditions4.
Physical And Chemical Properties Analysis
The molecular weight of “5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid” is 256.18 g/mol1. Other physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been involved in various synthetic pathways, including the preparation of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid and its conversion into different azides, chloroderivatives, and oxides for potential applications in chemical research (Bradiaková et al., 2008).
- It has also been used in Knoevenagel condensations with various compounds containing active methyl or methylene groups, highlighting its versatility in organic synthesis (Gajdoš et al., 2006).
Biological Activities and Applications
- A study on analogs of this compound revealed potential as anticancer agents and inhibitors of NF-κB activity, suggesting its utility in the development of new pharmacological agents (Choi et al., 2016).
Industrial Applications
- In the context of polymer and pharmaceutical industries, furan carboxylic acids, including derivatives of this compound, have been identified as promising biobased building blocks (Jia et al., 2019).
Enzymatic Processes
- The enzymatic oxidation of related furan compounds to furan carboxylic acids, demonstrates the potential for biotechnological applications in producing valuable chemicals from biomass-derived furans (Dijkman et al., 2014).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, it’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for this compound are not explicitly mentioned in the search results. However, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group3. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation3.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRFTNFHVKVATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350856 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid | |
CAS RN |
54022-99-0 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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